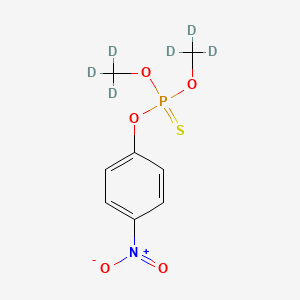

Parathion-methyl-d6

描述

甲基对硫磷-d6: 是一种氘标记的甲基对硫磷类似物,甲基对硫磷是一种有机磷杀虫剂。该化合物主要用作气相色谱 (GC) 或液相色谱-质谱 (LC-MS) 中甲基对硫磷定量的内标。 甲基对硫磷-d6 的分子式为 C8D6H4NO5PS,分子量为 269.24 g/mol .

准备方法

合成路线和反应条件: 甲基对硫磷-d6 的合成涉及将氘原子掺入甲基对硫磷的甲基中。这通常通过一系列氘交换反应来实现。 反应条件通常需要使用氘化试剂和溶剂,以确保氘原子的掺入 .

工业生产方法: 甲基对硫磷-d6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘化试剂和先进的纯化技术,以达到所需的同位素纯度。 最终产品通常在惰性气体条件下储存,以防止降解 .

化学反应分析

反应类型: 甲基对硫磷-d6 会发生各种化学反应,包括氧化、还原和取代。 这些反应与非氘化类似物甲基对硫磷的反应相似 .

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。

还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。

科学研究应用

Analytical Chemistry

Parathion-methyl-d6 serves as an internal standard in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Its stable isotopic labeling allows for accurate quantification of methyl parathion residues in complex matrices such as food, soil, and biological samples.

This compound is utilized in studies assessing the environmental impact of organophosphate pesticides. Its isotopic labeling allows researchers to trace the degradation pathways and persistence of methyl parathion in various ecosystems.

Degradation Studies

Research indicates that methyl parathion degrades through hydrolysis and microbial activity, with this compound aiding in understanding these processes. For example, a study revealed that methyl parathion showed significant degradation in soil samples over a 30-day period when monitored with this compound as a reference standard .

Toxicological Research

The toxicological profile of this compound is critical for understanding the health risks associated with methyl parathion exposure. Studies have shown that exposure can lead to neurotoxic effects due to acetylcholinesterase inhibition.

Case Studies on Health Effects

Several case studies have documented the health impacts of organophosphate exposure:

- A study involving chronic exposure in rats indicated significant decreases in hematocrit and erythrocyte counts at specific dosage levels, emphasizing the compound's potential toxicity .

- Another investigation highlighted neurological effects observed in animal models, including changes in behavior and electrophysiological responses following exposure to methyl parathion .

Agricultural Applications

In agriculture, this compound is employed to evaluate the efficacy of methyl parathion as an insecticide against pests like tobacco budworm larvae and stink bugs.

Efficacy Studies

Research has shown that methyl parathion effectively reduces pest populations when applied at recommended concentrations. For instance, field trials demonstrated a significant reduction in stink bug populations when treated with methyl parathion at a rate of 0.4 pounds per acre .

作用机制

甲基对硫磷-d6 与其非氘化类似物一样,通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶。 这种抑制会导致乙酰胆碱积累,从而导致神经系统过度刺激,并随后产生毒性作用 . 主要分子靶标是乙酰胆碱酯酶和相关的通路 .

相似化合物的比较

类似化合物:

对硫磷-甲酯: 一种具有类似化学性质和应用的非氘化类似物.

氧化乐果: 另一种具有类似毒理学特征的有机磷杀虫剂.

敌敌畏: 一种用作杀虫剂的有机磷化合物,具有可比的作用机制.

独特性: 甲基对硫磷-d6 由于其氘标记而具有独特性,这在分析化学中提供了独特的优势。 氘原子增强了化合物的稳定性,并允许在基于质谱的分析中进行精确的定量 .

生物活性

Parathion-methyl-d6 (CAS Number: 96740-32-8) is a deuterated analog of methyl parathion, an organophosphate pesticide known for its potent biological activity. This compound is primarily used in scientific research, particularly in studies involving toxicology, environmental monitoring, and analytical chemistry due to its stable isotopic labeling properties. This article explores the biological activity of this compound, including its mechanism of action, toxicological effects, and applications in various fields.

- Molecular Formula : C8H10N O5PS

- Molecular Weight : 269.24 g/mol

- Structure : The compound features a phosphorothioate structure with deuterium atoms replacing hydrogen in the methyl groups, enhancing its stability and facilitating precise quantification in mass spectrometry analyses.

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds, making this compound a valuable tool for studying cholinergic signaling pathways.

Toxicological Effects

The toxicological profile of this compound mirrors that of methyl parathion, with significant implications for human health and environmental safety. Key findings from various studies include:

- Neurological Effects : Exposure to organophosphates can lead to acute symptoms such as headaches, dizziness, and confusion due to excessive acetylcholine levels. Long-term exposure may result in chronic neurological disorders.

- Reproductive and Developmental Hazards : Research indicates potential reproductive toxicity and developmental effects, particularly during critical periods of fetal development.

- Immunotoxicity : Organophosphates may affect immune system function, leading to increased susceptibility to infections and autoimmune diseases.

Case Studies

-

Human Exposure Analysis :

A study published in the Journal of Environmental Science analyzed urinary p-nitrophenol (PNP) levels as biomarkers for methyl parathion exposure in agricultural workers. The findings indicated elevated PNP levels correlated with pesticide application periods, highlighting the risks associated with occupational exposure to organophosphates . -

Environmental Impact Assessment :

An assessment conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) reviewed environmental data on methyl parathion contamination. The study found significant residues in soil and water sources near agricultural sites, raising concerns about ecological impacts and human health risks associated with contaminated food supplies . -

Toxicokinetics Study :

Research focusing on the pharmacokinetics of this compound demonstrated its metabolic pathways and degradation products in biological systems. This study utilized advanced analytical techniques such as GC-MS to trace the compound's fate in vivo .

Applications in Research

This compound serves multiple roles in scientific research:

- Analytical Chemistry : As a stable isotope-labeled internal standard, it enhances accuracy in quantitative analysis methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

- Toxicological Studies : It is used to elucidate metabolic pathways and assess the toxic effects of organophosphates on human health .

- Environmental Monitoring : The compound aids in detecting pesticide residues in food products and environmental samples, ensuring compliance with safety regulations .

Comparative Analysis

| Compound | Mechanism of Action | Toxicological Profile | Research Applications |

|---|---|---|---|

| Parathion-methyl | AChE inhibition | Neurological, reproductive hazards | Analytical chemistry, toxicology |

| This compound | AChE inhibition | Similar to parathion-methyl | Stable isotope studies |

| Azinphos-methyl | AChE inhibition | Similar toxicological effects | Pesticide residue analysis |

属性

IUPAC Name |

(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96740-32-8 | |

| Record name | 96740-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。